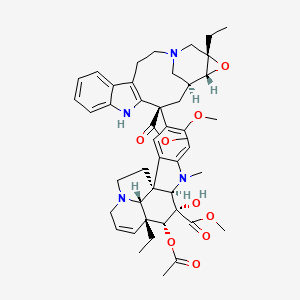
Vinleurosine
Overview
Description
Vinleurosine is a bisindole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound is part of a group of alkaloids that have significant medicinal properties, particularly in the treatment of cancer. This compound is closely related to other well-known alkaloids such as vinblastine and vincristine, which are also derived from the same plant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinleurosine is synthesized from vinblastine through a series of enzymatic reactions. The biosynthesis involves the conversion of vinblastine to leurosine via specific enzymes that facilitate the necessary chemical transformations . The process typically involves the use of convertible enzymes that catalyze the conversion of vinblastine to leurosine .
Industrial Production Methods: Industrial production of leurosine involves the extraction of vinblastine from Catharanthus roseus, followed by its conversion to leurosine. This process is carried out under controlled conditions to ensure the purity and yield of the final product. The extraction process involves the use of solvents and other reagents to isolate vinblastine, which is then subjected to enzymatic conversion to produce leurosine .
Chemical Reactions Analysis
Types of Reactions: Vinleurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the enzymatic and chemical oxidation of leurosine to 5’-hydroxyleurosine .
Common Reagents and Conditions:
Oxidation: Enzymatic and chemical oxidizing agents such as copper oxidases (ceruloplasmin, laccases) are commonly used.
Reduction: Specific reducing agents can be employed to convert leurosine into its reduced forms.
Substitution: Various substituents can be introduced into the leurosine molecule under appropriate conditions.
Major Products: The major product formed from the oxidation of leurosine is 5’-hydroxyleurosine . Other products depend on the specific reactions and conditions applied.
Scientific Research Applications
Vinleurosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a precursor in the synthesis of other complex alkaloids and as a model compound for studying bisindole alkaloid chemistry.
Biology: It is used in biological studies to understand its effects on cellular processes and its interactions with various biomolecules.
Medicine: this compound has shown potential as an anticancer agent, similar to its related compounds vinblastine and vincristine. It is used in research to develop new cancer therapies and to study its mechanism of action.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Vinleurosine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and causing cell cycle arrest at metaphase . This mechanism is similar to that of other vinca alkaloids, such as vinblastine and vincristine, which are known for their anticancer properties .
Comparison with Similar Compounds
Vinleurosine is closely related to other bisindole alkaloids such as vinblastine, vincristine, and leurosidine. These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and therapeutic applications . For example:
Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vincristine: Used in the treatment of leukemia and lymphoma.
Leurosidine: Another bisindole alkaloid with potential anticancer properties.
This compound’s uniqueness lies in its specific enzymatic conversion from vinblastine and its distinct chemical properties that make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
23360-92-1 |
|---|---|
Molecular Formula |
C46H56N4O9 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |
InChI Key |
LPGWZGMPDKDHEP-UHFFFAOYSA-N |
SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Appearance |
Solid powder |
Key on ui other cas no. |
23360-92-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 7.56X10-3 mg/L at 25 °C (est) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
leurosine leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer leurosine sulfate, (3'alpha,4'alpha)-isome |
vapor_pressure |
6.23X10-26 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















